![molecular formula C18H20N8O5S2 B2560485 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide CAS No. 637326-83-1](/img/structure/B2560485.png)
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
The compound “2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide” is a derivative of 2,4-diaminopyrimidine . These derivatives are reported to be potent antimalarial and anti-filarial agents due to their inhibition of dihydrofolate reductase (DHFR) . They have also exhibited anti-retroviral activity, antibacterial properties, and potential anti-microbial properties .
Molecular Structure Analysis
In the title compound, the acetamide N—C( O)—C plane makes dihedral angles of 30.51 (11) and 51.93 (11), respectively, with the benzene ring and the pyrimidine ring . The dihedral angle between the benzene and pyrimidine rings is 43.40 (6) . There is an intramolecular N—H N hydrogen bond with an S(7) ring motif .Physical And Chemical Properties Analysis
The molecule adopts an extended conformation, which is evident from the C—C (=O)—N—Car (ar = aromatic) torsion angle of 178.42 (15)° . In the crystal, molecules are linked by pairs of intermolecular N—H N hydrogen bonds, forming inversion dimers with an R2 2(8) ring motif .Scientific Research Applications
Cancer Chemotherapy
Diaminopyrimidine derivatives have garnered attention due to their potential as cancer therapeutics. In particular, compounds like our subject molecule have shown promise in inhibiting cancer targets. Researchers are exploring their anti-proliferation properties against breast cancer cell lines . The urgent need for new chemotherapeutics drives interest in these compounds.
Antiviral Activity
2,4-Diaminopyrimidine derivatives, including our compound, exhibit significant inhibitory activity against influenza viruses . Their antiviral potential makes them valuable in the fight against infectious diseases.
Bacterial Inhibition
Studies have evaluated 2,4-diaminopyrimidine derivatives against Bacillus anthracis, demonstrating inhibition . These compounds could contribute to novel antibiotics or antimicrobial agents.
Dihydrofolate Reductase Inhibitors
Diaminopyrimidines serve as fundamental structural motifs in dihydrofolate reductase inhibitors such as pyrimethamine, trimetrexate, and piritrexim . These drugs play a crucial role in treating various conditions, including malaria and cancer.
Crystallography and Structural Studies
The crystal structures of related compounds provide insights into their three-dimensional arrangements. For instance, the compound 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide has been studied, revealing intriguing hydrogen bonding patterns and supramolecular structures . Such studies aid in understanding molecular interactions.
Mechanism of Action
Target of Action
The primary targets of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide are cyclin-dependent kinases (cdks) and anaplastic lymphoma kinase (ALK) . These kinases play a crucial role in cell proliferation and are involved in a variety of tumors .
Mode of Action
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide interacts with its targets by inhibiting their activity . This inhibition arrests cell proliferation in cancer cells and suppresses the activity of ALK .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and tumor growth . By inhibiting cdks and ALK, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide disrupts the normal cell cycle and prevents the proliferation of cancer cells .
Result of Action
The molecular and cellular effects of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide’s action result in the inhibition of cell proliferation in cancer cells . This leads to a decrease in tumor growth and potentially to the regression of the tumor .
properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O5S2/c1-30-16-8-14(24-17(25-16)31-2)26-33(28,29)11-5-3-10(4-6-11)21-15(27)9-32-18-22-12(19)7-13(20)23-18/h3-8H,9H2,1-2H3,(H,21,27)(H,24,25,26)(H4,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROGABNVAFLMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC(=CC(=N3)N)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide |
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